Isorauhimbine
Overview
Description
Synthesis Analysis
The synthesis of isorauhimbine and related compounds often involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler ones. For instance, isonitrile-based MCRs have been utilized for the synthesis of heterocycles, a class of compounds that isorauhimbine belongs to. Such synthetic approaches are pivotal for generating diverse molecular architectures found in natural products and pharmaceuticals (Zhu, 2003).
Molecular Structure Analysis
The molecular structure of isorauhimbine is characterized by specific functional groups and a core structure that influences its chemical behavior and biological activity. Understanding the molecular framework is crucial for exploring its reactivity and for designing derivatives with enhanced properties. Advanced analytical techniques, including NMR and mass spectrometry, are typically employed to elucidate the structural features of isorauhimbine and its synthetic analogs.
Chemical Reactions and Properties
Isorauhimbine participates in various chemical reactions, reflecting its reactivity towards different reagents and conditions. Studies on isorauhimbine analogs, such as isoprostanes, highlight the importance of carbocyclic annulations and free-radical cyclizations in synthesizing cyclopentane rings, which are integral to isorauhimbine's structure (Durand et al., 2004).
Scientific Research Applications
Antidiabetic Potential
Isorauhimbine, identified in the constituents of Helicteres isora, has been studied for its potential as an antidiabetic agent. In silico docking studies using aldose reductase and insulin receptor protein revealed that isorauhimbine exhibited significant binding energy, indicating a potent antidiabetic effect among the constituents of Helicteres isora (Aleykutty & Akhila, 2012).
Anti-Cancer Properties
Research on Helicteres isora, which contains isorauhimbine, has highlighted its potential in cancer therapy. Specifically, isorauhimbine demonstrated promising interactions with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key modulator in angiogenesis and a target in anti-cancer treatments. This suggests a role for isorauhimbine in the development of new anti-angiogenic agents for cancer treatment (Rahman & Ahmed, 2022).
Pharmacological and Biochemical Properties
Isorauhimbine's pharmacological and biochemical properties have been a subject of interest, particularly its interactions with various biological receptors and enzymes. Studies have explored its potential interactions and effects on the central nervous system, suggesting a range of pharmacological activities (Lambert et al., 1978).
Hypolipidemic Activity
Isorauhimbine has been investigated for its hypolipidemic activity. An ethanolic extract of Helicteres isora, which includes isorauhimbine, showed significant reduction in plasma lipid levels in animal models, indicating a potential role in managing hyperlipidemia and related conditions (Chakrabarti et al., 2002).
Interaction with Alpha 2-Adrenoceptors
Isorauhimbine has been studied for its interaction with alpha 2-adrenoceptors. Research on human lymphocytes indicated the presence of alpha 2-adrenoceptors, where isorauhimbine may exert its effects. This provides insights into its mechanism of action in various physiological and pharmacological processes (Titinchi & Clark, 1984).
properties
IUPAC Name |
methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-RIEHRDFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isorauhimbine | |
CAS RN |
483-09-0 | |
Record name | 3-Epiisoyohimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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